molecular formula C9H7NO2S B2749711 Methyl 5-cyano-2-mercaptobenzoate CAS No. 1824581-95-4

Methyl 5-cyano-2-mercaptobenzoate

Cat. No.: B2749711
CAS No.: 1824581-95-4
M. Wt: 193.22
InChI Key: WLKDDEXUPJNRHO-UHFFFAOYSA-N
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Description

“Methyl 5-cyano-2-mercaptobenzoate” is a chemical compound with the molecular formula C9H7NO2S and a molecular weight of 193.22 . It is also known as “Methyl 2-mercaptobenzoate” with a CAS Number of 4892-02-8 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a methyl group, a cyano group, and a mercaptobenzoate group attached to it . For a detailed structure, please refer to specialized chemical databases.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 193.22 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., may be available in specialized chemical databases.

Scientific Research Applications

Synthesis and Biological Activities

  • Methyl 5-cyano-2-mercaptobenzoate serves as a precursor for the synthesis of diverse heterocyclic compounds with significant biological activities. For instance, its derivatives have been synthesized and evaluated for antitumor and antimicrobial activities, showcasing promising results in some tested compounds (Abou-Elmagd & Hashem, 2016).

Corrosion Inhibition

  • The compound and its derivatives are investigated for their potential as corrosion inhibitors, which is crucial for extending the life of metals in various environments. A theoretical study highlighted the effectiveness of benzimidazole derivatives (related to this compound) as corrosion inhibitors for mild steel in acidic conditions, indicating that the structural features of these molecules play a key role in their inhibition performance (Obot & Obi-Egbedi, 2010).

Polymer and Nanoparticle Applications

  • In agricultural applications, derivatives of this compound are used in the formulation of polymeric and lipid nanoparticles for the sustained release of fungicides. This technology offers benefits such as improved efficacy, reduced environmental impact, and lower toxicity compared to traditional formulations (Campos et al., 2015).

Advanced Material Synthesis

  • The compound's derivatives are utilized in the synthesis of advanced materials, such as matrices for laser desorption ionization mass spectrometry (MALDI-MS). These materials demonstrate high sensitivity and resolution for protein analysis, offering advantages over traditional matrices, particularly in the presence of sample contaminants (Xu et al., 1997).

Environmental Impact

  • The environmental fate and impact of fungicide-derived benzothiazoles, which include compounds structurally related to this compound, have been studied. These compounds persist through wastewater treatment processes and may pose risks to aquatic ecosystems due to their biotoxicity and limited biodegradability (Reemtsma et al., 1995).

Properties

IUPAC Name

methyl 5-cyano-2-sulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)7-4-6(5-10)2-3-8(7)13/h2-4,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKDDEXUPJNRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C#N)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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